molecular formula C22H21NO2S3 B11993682 N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide

Cat. No.: B11993682
M. Wt: 427.6 g/mol
InChI Key: KIXSGVGCNWFQHC-UHFFFAOYSA-N
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Description

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes benzylsulfanyl groups and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide typically involves the reaction of 4-methyl-benzenesulfonamide with benzylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Bis-benzylsulfanyl-methylene)-2-methoxybenzohydrazide
  • N-(Bis-benzylsulfanyl-methylene)-2-furohydrazide

Uniqueness

N-(Bis-benzylsulfanyl-methylene)-4-methyl-benzenesulfonamide is unique due to its specific structural features, such as the presence of a methylene bridge and benzylsulfanyl groups

Properties

Molecular Formula

C22H21NO2S3

Molecular Weight

427.6 g/mol

IUPAC Name

N-[bis(benzylsulfanyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H21NO2S3/c1-18-12-14-21(15-13-18)28(24,25)23-22(26-16-19-8-4-2-5-9-19)27-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3

InChI Key

KIXSGVGCNWFQHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(SCC2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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